
6-Methyl-1,6-heptadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,6-heptadiene is a chemical compound that belongs to the class of dienes. It is a colorless liquid with a pungent odor. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 6-Methyl-1,6-heptadiene is not well understood. However, it is believed that this compound can act as a dienophile in Diels-Alder reactions. This reaction involves the addition of a diene and a dienophile to form a cyclic product. 6-Methyl-1,6-heptadiene can also undergo various reactions, including hydrogenation, oxidation, and reduction.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 6-Methyl-1,6-heptadiene. However, studies have shown that this compound can be metabolized by liver enzymes and excreted in urine. It is also believed that this compound can interact with proteins and enzymes in the body, potentially affecting their function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Methyl-1,6-heptadiene in lab experiments is its unique chemical structure, which allows for the synthesis of various organic compounds. However, this compound can be difficult to handle due to its pungent odor and potential toxicity. Additionally, the synthesis of 6-Methyl-1,6-heptadiene can be challenging and requires specific conditions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and application of 6-Methyl-1,6-heptadiene. One potential direction is the synthesis of new organic compounds using this compound as a building block. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound. Finally, the development of new and more efficient synthesis methods for 6-Methyl-1,6-heptadiene could expand its use in various scientific fields.
Conclusion:
6-Methyl-1,6-heptadiene is a unique and versatile compound that has potential applications in various scientific fields. The synthesis of this compound can be achieved through several methods, and it can be used as a building block for the synthesis of various organic compounds. However, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound. Overall, 6-Methyl-1,6-heptadiene is a promising compound that has the potential to contribute to the advancement of scientific research.
Synthesemethoden
The synthesis of 6-Methyl-1,6-heptadiene can be achieved through several methods. One of the most common methods is the condensation reaction of 2-methyl-1,3-butadiene with acetylene. This reaction is catalyzed by a palladium catalyst and requires specific conditions, such as high temperature and pressure. Another method involves the reaction of 2-methyl-1,3-butadiene with propargyl alcohol in the presence of a strong acid catalyst. This method is less common but has been shown to be effective.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,6-heptadiene has a wide range of potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
IUPAC Name |
2-methylhepta-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4H,1-2,5-7H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNYHQZMMREQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015947 |
Source


|
| Record name | 2-methylhepta-1,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,6-heptadiene | |
CAS RN |
13643-06-6 |
Source


|
| Record name | 2-methylhepta-1,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

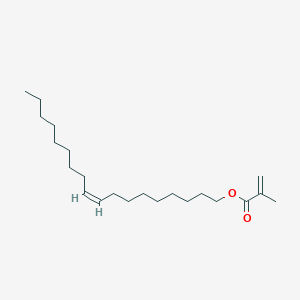


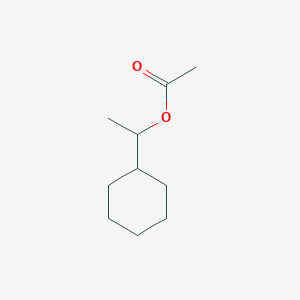
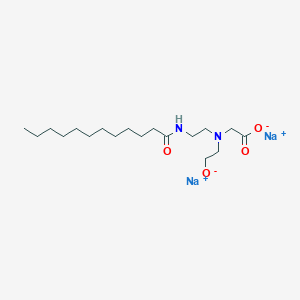

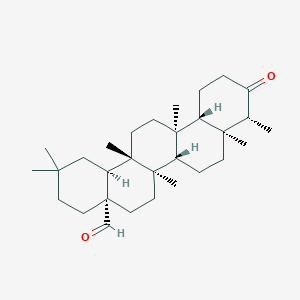
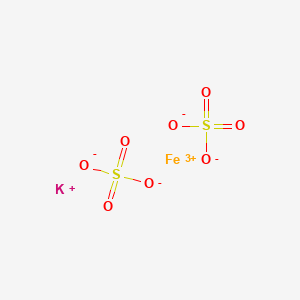
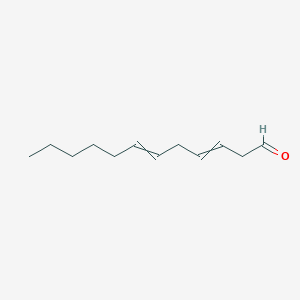
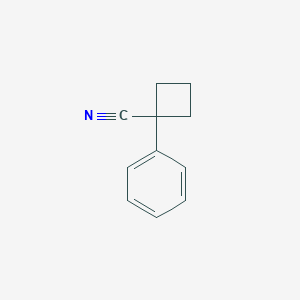

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)

